REACTION_CXSMILES
|
[C:1]([CH2:3][C:4](OCC)=O)#[N:2].[H-].[Na+].BrC1[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][C:13]=1[N+:19]([O-])=O.[Cl-].[NH4+]>CS(C)=O>[NH2:19][C:13]1[CH:14]=[C:15]([Br:18])[CH:16]=[CH:17][C:4]=1[CH2:3][C:1]#[N:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
4.21 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 90° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The obtained organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 80° C. for 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
To the reaction mixture was added 2N-hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The obtained organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The obtained residue was dissolved in tetrahydrofuran (20 mL)
|
Type
|
ADDITION
|
Details
|
To the solution were added ammonium chloride (4.03 g) and iron powder (4.22 g)
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 100° C. for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a cotton plug
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The obtained organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)Br)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.03 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |